Butatriene-1,1,4,4-tetracarbohydrazide is a complex organic compound characterized by its unique structure, which features four hydrazide functional groups attached to a butatriene backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple hydrazide groups may impart interesting properties such as enhanced reactivity and biological activity.
The chemical behavior of Butatriene-1,1,4,4-tetracarbohydrazide can be analyzed through its reactions with various electrophiles and nucleophiles. Given its diene structure, it can undergo typical diene reactions such as:
These reactions can be influenced by factors such as temperature and solvent choice, potentially yielding different products based on reaction conditions.
The biological activity of Butatriene-1,1,4,4-tetracarbohydrazide is an area of interest due to the presence of hydrazide groups, which are known for their pharmacological properties. Compounds containing hydrazides have been studied for:
Further studies are needed to explore the specific biological effects of Butatriene-1,1,4,4-tetracarbohydrazide.
The synthesis of Butatriene-1,1,4,4-tetracarbohydrazide can be approached through various methods:
Each method would need optimization for yield and purity.
Butatriene-1,1,4,4-tetracarbohydrazide has potential applications in:
Interaction studies involving Butatriene-1,1,4,4-tetracarbohydrazide may focus on:
Such studies would provide insight into both its chemical behavior and potential utility in various applications.
Butatriene-1,1,4,4-tetracarbohydrazide shares structural similarities with several other compounds. Notable comparisons include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hydrazine | Simple Hydrazine | Basic structure; less complex than Butatriene. |
| 3-Hydrazinopropanoic Acid | Hydrazine Derivative | Exhibits anti-inflammatory properties. |
| 5-Aminotetrazole | Tetrazole Derivative | Known for diverse biological activities. |
| 2-Hydrazinobenzothiazole | Benzothiazole | Potential antitumor activity; more aromatic nature. |
Butatriene-1,1,4,4-tetracarbohydrazide's uniqueness lies in its tetracarbohydrazide structure combined with a diene framework that may allow for distinct reactivity patterns not present in simpler compounds.
The systematic IUPAC name for this compound is 1,1,4,4-tetrakis(hydrazinecarbonyl)-1,2,3-butatriene. This nomenclature follows the additive substituent rule, prioritizing the carbohydrazide groups (-CONHNH~2~) as prefixes to the parent hydrocarbon (butatriene). The numbering begins at the terminal carbon of the cumulene system, with identical substituents on carbons 1 and 4 described using the multiplicative prefix "tetrakis".
Alternative designations include:
Registries such as PubChem and DSSTox currently lack entries for this compound, though analogous fluorinated butatrienes (e.g., 1,1,4,4-tetrafluoro-1,2,3-butatriene) provide naming precedents.
The molecular formula C~8~H~16~N~8~O~4~ derives from:
Connectivity analysis reveals:
The compound exhibits structural isomerism based on:
| Isomer Type | Characteristics |
|---|---|
| Positional | Alternative substitution patterns (e.g., 1,2,3,4-tetrasubstitution) |
| Geometric | Restricted by the rigidity of the cumulene backbone |
| Tautomeric | Hydrazide ⇌ azo-enol forms mediated by proton transfer (theoretical) |
Tautomerism remains hypothetical but could involve:$$\text{H~2~NNHC(O)–C≡C–C(O)NHNH~2~} \rightleftharpoons \text{HN=N–C(OH)=C–C(OH)=N–NH~2~}$$Such equilibria might influence reactivity in catalytic or coordination environments.